Gibberellin A44 open lactone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H26O6-2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(1S,2S,3S,4R,8R,9R,12S)-12-hydroxy-8-(hydroxymethyl)-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate |
InChI |
InChI=1S/C20H28O6/c1-11-8-19-9-20(11,26)7-4-12(19)18(10-21)6-3-5-17(2,16(24)25)14(18)13(19)15(22)23/h12-14,21,26H,1,3-10H2,2H3,(H,22,23)(H,24,25)/p-2/t12-,13+,14+,17+,18+,19-,20-/m0/s1 |
InChI Key |
AXEUUXHMKSPQAI-YTJHIPEWSA-L |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)[O-])CO)C(=O)[O-] |
Canonical SMILES |
CC1(CCCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)[O-])CO)C(=O)[O-] |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Gibberellin A44 Open Lactone
Early Diterpenoid Precursor Metabolism Leading to Gibberellins (B7789140)
The formation of gibberellins, including Gibberellin A44 open lactone, begins with the synthesis of early diterpenoid precursors. This process occurs through a series of complex and highly regulated metabolic pathways.
Biosynthesis via the Methylerythritol Phosphate (B84403) (MEP) Pathway in Plants
In higher plants, the biosynthesis of gibberellins predominantly originates from the methylerythritol phosphate (MEP) pathway, which takes place in the plastids. wikipedia.orgnih.govplos.org This pathway is responsible for producing the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). rsc.org The MEP pathway starts with the condensation of glyceraldehyde 3-phosphate (G3P) and pyruvate (B1213749) to form 1-deoxy-D-xylulose-5-phosphate (DXP). rsc.org This initial step is catalyzed by the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS). plos.org Subsequently, 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) reduces DXP to create 2-C-methyl-D-erythritol 4-phosphate (MEP). plos.org Through a series of further enzymatic reactions, MEP is ultimately converted to IPP and DMAPP. rsc.org While the MEP pathway is the primary source for gibberellin precursors, there is evidence of some crossover with the cytosolic mevalonate (B85504) (MVA) pathway. nih.gov
Formation of ent-Copalyl Diphosphate and ent-Kaurene (B36324)
The C20 precursor, geranylgeranyl diphosphate (GGDP), is formed from IPP and DMAPP. GGDP is then converted to the first committed intermediate in the gibberellin biosynthetic pathway, ent-kaurene, through a two-step cyclization reaction. oup.combioone.org In the first step, ent-copalyl diphosphate synthase (CPS) catalyzes the cyclization of GGDP to form ent-copalyl diphosphate (ent-CPP). oup.comportlandpress.com The second step involves the conversion of ent-CPP to ent-kaurene, a reaction catalyzed by the enzyme ent-kaurene synthase (KS). oup.comportlandpress.com In angiosperms, these two reactions are carried out by two distinct monofunctional enzymes, whereas in some lower plants and fungi, a single bifunctional enzyme can perform both steps. oup.comnih.govtandfonline.com These initial stages of gibberellin biosynthesis occur within the plastids. bioone.orgresearchgate.net
Position of this compound in the Gibberellin Biosynthetic Cascade
This compound is a C20-gibberellin that occupies a central position in the complex web of gibberellin biosynthesis. nih.gov It serves as a key intermediate in the pathway leading to the formation of various other gibberellins.
Conversion from Gibberellin A12 and Gibberellin A15 Open Lactone
The biosynthesis of this compound can proceed through the hydroxylation of Gibberellin A12 (GA12) at carbon-13 to yield Gibberellin A53 (GA53). pathbank.orgresearchgate.net This reaction is catalyzed by a microsomal 13-hydroxylase that requires oxygen and NADPH. researchgate.net Subsequently, GA53 is converted to this compound by the enzyme gibberellin 20-oxidase. pathbank.org This conversion requires Fe2+ and L-ascorbate as cofactors. pathbank.org Another route to this compound involves Gibberellin A15 (GA15) open lactone. The conversion of GA12 to GA15 open lactone is a known step in gibberellin biosynthesis. donga.ac.krpsu.edu
Relationship to C19- and C20-Gibberellin Metabolism
Gibberellins are categorized as either C19- or C20-GAs based on their number of carbon atoms. steberlab.org this compound is a C20-GA. nih.gov The conversion of C20-GAs to C19-GAs is a critical step in the formation of biologically active gibberellins. steberlab.org This process is catalyzed by GA 20-oxidases, which are 2-oxoglutarate-dependent dioxygenases. steberlab.org this compound is a substrate for further enzymatic modifications within the C20-GA pathway. For instance, in Cucurbita maxima, GA44 is metabolized to other C20-GAs such as GA19, GA17, GA23, and GA28. nih.gov The conversion of GA44 to GA19 is a key step, which is then followed by the conversion of GA19 to the C19-GA, GA20. pathbank.orgnih.gov This highlights the central role of this compound as a precursor to both C20 and, subsequently, C19 gibberellins. The inactivation of gibberellins is also an important regulatory mechanism, with GA2-oxidases playing a key role in deactivating both C19- and C20-GAs through 2β-hydroxylation. wikipedia.orgnih.gov
Enzymology of this compound Transformations
The conversion of this compound involves specific enzymes that catalyze its transformation into other gibberellins.
The primary fate of this compound is its conversion to Gibberellin A19. This reaction is catalyzed by gibberellin-44 dioxygenase, which requires Fe3+ as a cofactor. pathbank.org Another metabolic route for this compound is its conversion to Gibberellin A38, a reaction catalyzed by gibberellin 3-oxidase, which necessitates Fe2+ and L-ascorbate as cofactors. pathbank.org
The enzymes involved in these transformations are part of the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily. steberlab.org These enzymes are typically soluble and located in the cytoplasm. steberlab.org
Table 1: Key Enzymes in the Biosynthesis and Metabolism of this compound
| Enzyme | Reaction Catalyzed | Cofactors/Requirements | Cellular Location |
| Gibberellin 13-hydroxylase | Gibberellin A12 → Gibberellin A53 | Oxygen, NADPH | Microsomal |
| Gibberellin 20-oxidase | Gibberellin A53 → this compound | Fe2+, L-ascorbate | Cytoplasm |
| Gibberellin-44 dioxygenase | This compound → Gibberellin A19 | Fe3+ | Not fully elucidated |
| Gibberellin 3-oxidase | This compound → Gibberellin A38 | Fe2+, L-ascorbate | Cytoplasm |
Regulation of Gibberellin A44 Open Lactone Metabolism
Genetic Regulation of Biosynthetic and Catabolic Genes
The synthesis and deactivation of gibberellins (B7789140) are primarily regulated through the expression of the genes encoding the key metabolic enzymes. nih.gov The availability of clones for these enzyme genes has enabled detailed studies of how their transcript levels are controlled by various factors. annualreviews.orgresearchgate.net
The genes encoding GA20-oxidase, GA3-oxidase, and GA2-oxidase are the main targets for regulating the levels of bioactive GAs. nih.gov These enzymes catalyze rate-limiting steps in the pathway. GA20-oxidases and GA3-oxidases are involved in the final steps of bioactive GA synthesis, while GA2-oxidases inactivate bioactive GAs and their precursors. nih.govtandfonline.com
GA 20-oxidase (GA20ox): This enzyme family converts C20-GAs, such as GA53, into C19-GAs. nih.gov The conversion of GA53 to Gibberellin A44 open lactone is one such step. The expression of GA20ox genes is subject to negative feedback regulation by bioactive GAs and is also controlled by developmental and environmental signals like light and photoperiod. annualreviews.orgoup.commdpi.com For instance, in Arabidopsis, the GA5 gene, which encodes a GA 20-oxidase, is modulated by the photoperiod in stems. oup.com
GA 3-oxidase (GA3ox): This enzyme family catalyzes the final step to produce bioactive GAs, such as the conversion of GA20 to GA1. tandfonline.com Like GA20ox, the transcription of GA3ox genes is also downregulated by high levels of active GAs as part of a feedback mechanism. nih.govoup.com
GA 2-oxidase (GA2ox): This enzyme family is responsible for the deactivation of bioactive GAs (e.g., GA1 and GA4) and their immediate precursors. tandfonline.comnih.gov In contrast to the biosynthetic genes, the expression of GA2ox genes is generally upregulated by bioactive GAs in a feed-forward mechanism, which helps to maintain GA homeostasis. nih.gov
The expression of these gene families is often tissue-specific and varies with the developmental stage of the plant, allowing for precise spatial and temporal control over GA levels. nih.gov Hormones like auxin have also been shown to regulate the expression of these genes, integrating different hormonal signals. nih.govpnas.org
| Gene Family | Primary Function | Regulation by Bioactive GA | Key Regulatory Inputs |
|---|---|---|---|
| GA20ox | Biosynthesis (intermediate steps, e.g., GA53 → GA44 open lactone) | Down-regulated (Feedback) | Light, Photoperiod, Auxin, Developmental Stage annualreviews.orgnih.govoup.com |
| GA3ox | Biosynthesis (final step to bioactive GAs) | Down-regulated (Feedback) | Auxin, Developmental Stage nih.govoup.com |
| GA2ox | Catabolism (deactivation of bioactive GAs) | Up-regulated (Feed-forward) | Auxin, Abscisic Acid, Environmental Stress nih.govmdpi.com |
Beyond transcriptional control, the activity of gibberellin metabolic enzymes is also regulated at the post-transcriptional and post-translational levels. These mechanisms provide a more rapid means of adjusting GA levels in response to immediate needs. Evidence suggests that GA metabolic components can be subject to tissue-specific regulation through post-transcriptional processing of mRNA or post-translational modifications that affect protein stability and enzyme activity. researchgate.net While specific details on the post-translational regulation of the enzymes directly metabolizing this compound are not extensively documented, the broader principles of enzyme regulation in the pathway apply. This can include phosphorylation, ubiquitination, and interaction with other proteins, which can alter enzyme kinetics or lead to protein degradation.
Endogenous Homeostasis Mechanisms Involving this compound
Plants maintain a stable internal concentration of bioactive gibberellins through sophisticated homeostatic mechanisms. nih.gov These systems ensure that GA levels are appropriate for the developmental stage and environmental conditions. This compound, as a precursor to bioactive GAs, is an integral part of this homeostatic control.
The GA biosynthesis pathway is tightly controlled by a homeostatic mechanism involving feedback and feed-forward regulation. nih.gov When the level of bioactive GA is high, it suppresses the expression of genes encoding the biosynthetic enzymes GA20ox and GA3ox. oup.comnih.gov This negative feedback reduces the production of more GAs. Conversely, low levels of bioactive GA lead to an increase in the transcription of these genes to restore the optimal concentration. nih.gov
Simultaneously, high levels of bioactive GA promote the expression of GA2ox genes, which encode GA-deactivating enzymes. nih.gov This feed-forward regulation increases the catabolism of active GAs, further contributing to homeostasis. nih.gov this compound levels are indirectly controlled by these loops, as the activity of GA20ox, which produces it, is a key target of this feedback.
DELLA proteins are central negative regulators of the gibberellin signaling pathway. tandfonline.comnih.govnih.gov They are nuclear-localized proteins that act as growth repressors. researchgate.net Bioactive GAs promote the degradation of DELLA proteins, thereby relieving this repression and allowing GA-responsive growth to occur. researchgate.net
DELLA proteins are crucial integrators of GA signaling and metabolism. They not only repress GA responses but are also involved in the feedback regulation of GA biosynthesis. tandfonline.com In situations of low GA, DELLA proteins accumulate and are thought to contribute to the upregulation of GA20ox and GA3ox gene expression. nih.gov When GA levels rise, DELLAs are degraded, which in turn allows for the downregulation of these biosynthetic genes. researchgate.net This makes DELLA proteins a central hub, connecting the perception of the GA signal to the homeostatic control of GA concentration. tandfonline.comresearchgate.net They integrate various hormonal and environmental signals, thereby influencing GA metabolism in response to a wide range of stimuli. nih.gov
Modulation by Environmental and Developmental Cues
The metabolism of gibberellins is highly responsive to both environmental and developmental signals, allowing plants to adapt their growth to changing conditions. nih.govresearchgate.net The regulation of genes encoding enzymes like GA20ox, which produces this compound, is a key point of integration for these cues.
Light: Light is a critical environmental factor regulating GA metabolism. For example, phytochrome, a light receptor, can regulate the expression of GA20ox and GA3ox genes. oup.com This connection allows plants to modulate stem elongation in response to shading. Generally, light promotes a decrease in bioactive GA levels.
Temperature: Temperature affects GA biosynthesis and sensitivity. For instance, cold treatments can lead to a reduction in bioactive GA content by activating GA2ox genes and repressing GA20ox genes. mdpi.com Conversely, higher temperatures can sometimes inhibit the expression of GA20ox and GA3ox genes. mdpi.com
Developmental Stage: The expression of GA metabolic genes is under strict developmental control. researchgate.net For example, specific GA20ox and GA3ox genes are expressed during flower development and seed germination to ensure sufficient levels of bioactive GAs for these processes. nih.gov
Other Hormones: The GA pathway engages in extensive crosstalk with other hormone pathways. Auxin, for example, can promote GA biosynthesis by up-regulating the expression of certain GA20ox and GA3ox genes. nih.gov Abscisic acid (ABA), often an antagonist to GA, can promote the expression of GA2ox7, thereby reducing GA levels during processes like seed dormancy. mdpi.com
| Cue | Effect on GA20ox/GA3ox Expression | Effect on GA2ox Expression | Resulting Impact on Bioactive GA Levels |
|---|---|---|---|
| Light (e.g., Red light) | Generally decreases | Generally increases | Decrease nih.govoup.com |
| Darkness/Shade | Generally increases | Generally decreases | Increase nih.gov |
| Cold Stress | Decreases | Increases | Decrease mdpi.com |
| Auxin | Increases (specific genes) | Increases (specific genes) | Net Increase nih.gov |
| Abscisic Acid (ABA) | Inhibits | Promotes | Decrease mdpi.com |
Light, Temperature, and Water Stress Responses Affecting Gibberellin Levels
Environmental factors are pivotal in modulating the levels of active gibberellins. nih.govnih.gov Light, for instance, significantly influences GA biosynthesis. A longer photoperiod can enhance the expression of key synthesis genes like GA20ox and GA3ox, leading to an increase in active GAs. nih.gov Conversely, reduced light availability can decrease the expression of these genes, resulting in lower leaf expansion. nih.gov In Arabidopsis, red light has been shown to upregulate GA biosynthesis genes while downregulating a GA deactivation gene, AtGA2ox2. jst.go.jp
Temperature also plays a crucial role. Cold treatment after seed imbibition can lead to a downregulation of GA deactivation genes (AtGA2ox2 and AtGA2ox9) and an upregulation of a biosynthesis gene (AtGA3ox1), thereby increasing the levels of bioactive GAs to promote germination. jst.go.jp
Water stress, such as drought, generally leads to a downregulation of gibberellin levels as a strategy to conserve energy by inhibiting growth. mdpi.com This response is part of a broader stress adaptation mechanism that involves a complex interplay with other hormones like abscisic acid. mdpi.comresearchgate.net
| Environmental Factor | Effect on Gibberellin Metabolism | Key Genes Affected | Developmental Outcome |
| Light (Long Photoperiod/Red Light) | Increases bioactive GA levels | Upregulates GA20ox, GA3ox; Downregulates GA2ox nih.govjst.go.jp | Promotes stem elongation, leaf expansion, germination nih.govsteberlab.org |
| Temperature (Cold) | Increases bioactive GA levels during germination | Upregulates AtGA3ox1; Downregulates AtGA2ox2, AtGA2ox9 jst.go.jp | Promotes seed germination jst.go.jp |
| Water Stress (Drought) | Decreases bioactive GA levels | Downregulation of biosynthesis genes oup.commdpi.com | Inhibits growth to conserve resources mdpi.com |
Crosstalk with Other Phytohormone Pathways (e.g., Auxin, Abscisic Acid, Strigolactone)
Gibberellin signaling does not operate in isolation but is part of a complex network of interactions with other plant hormones. encyclopedia.pubnih.govmdpi.com The final physiological response depends on the balance and ratio between different hormones. encyclopedia.pubmdpi.com
Auxin: Auxin and gibberellin often act synergistically to promote growth. Auxin, primarily Indole-3-acetic acid (IAA), can promote GA synthesis by activating genes like GA3ox and GA20ox and deactivating GA2ox. encyclopedia.pubmdpi.comwikipedia.org This positive interaction is crucial for processes like stem elongation and fruit development. mdpi.comwikipedia.org In turn, GAs can influence auxin transport by affecting the abundance of PIN proteins, which are essential for auxin movement between cells. wikipedia.org
Abscisic Acid (ABA): Gibberellin and ABA typically have an antagonistic relationship. researchgate.netnih.gov This is most evident in seed germination, where GA promotes it and ABA inhibits it. researchgate.net They often exert reciprocal control over each other's biosynthesis; for instance, ABA can suppress the expression of GA synthesis genes. mdpi.com
Strigolactones (SLs): Strigolactones and gibberellins share similar perception and signaling mechanisms. encyclopedia.pubmdpi.com They exhibit crosstalk in the control of shoot elongation and branching. encyclopedia.pubmdpi.com GA signaling has been found to repress the biosynthesis genes of strigolactones, while strigolactones can negatively regulate GA signaling. encyclopedia.pubmdpi.com
| Interacting Phytohormone | Nature of Interaction with Gibberellin | Key Mechanisms | Developmental Processes Affected |
| Auxin (IAA) | Synergistic | Auxin activates GA biosynthesis genes (GA3ox, GA20ox) and deactivates GA2ox. encyclopedia.pubmdpi.comwikipedia.org GA modulates auxin transport. wikipedia.org | Stem elongation, root growth, fruit development nih.govmdpi.com |
| Abscisic Acid (ABA) | Antagonistic | Reciprocal negative regulation of biosynthesis. nih.govmdpi.com | Seed germination and dormancy, stress responses mdpi.comresearchgate.net |
| Strigolactones (SLs) | Antagonistic/Complex | GA signaling represses SL biosynthesis genes. encyclopedia.pubmdpi.com SLs negatively regulate GA signaling. encyclopedia.pubmdpi.com | Shoot branching and elongation encyclopedia.pubmdpi.com |
Conjugation and Deactivation Pathways of Gibberellins
To precisely regulate developmental processes, plants must be able to inactivate bioactive gibberellins. This is achieved through chemical modification, primarily hydroxylation and conjugation, which can be either irreversible or reversible. steberlab.orgresearchgate.net
Formation of Glycosylated, Acylated, and Esterified Gibberellin Forms
Conjugation is a key mechanism for deactivating gibberellins. The most common form of conjugation is glycosylation, where a glucose molecule is attached to the GA molecule. researchgate.net These GA-glucose conjugates can be formed as either GA-O-glucosides or GA-glucosyl esters. researchgate.net The formation of these conjugates renders the gibberellin inactive. researchgate.net While less common, other forms such as acylated and methylated GAs have also been identified, with methylation thought to be a reversible inactivation method. wikipedia.orgresearchgate.net
Reversible Inactivation and Release Mechanisms
The inactivation of gibberellins is not always permanent. The formation of GA-glucose conjugates is considered a reversible process, allowing the plant to store inactive GAs that can be released when needed. researchgate.net Hydrolytic enzymes can cleave the glucose molecule from the conjugate, thereby releasing a free, active GA. researchgate.net This mechanism provides a rapid way to increase the pool of bioactive gibberellins without relying solely on de novo synthesis. researchgate.net
However, the most well-established pathway for irreversible inactivation is 2β-hydroxylation, catalyzed by enzymes known as GA2-oxidases (GA2ox). steberlab.orgnih.govfrontiersin.org These enzymes convert bioactive GAs (like GA1 and GA4) and their immediate precursors into inactive forms. nih.govfrontiersin.org In some species, further modifications can occur, such as the formation of catabolites where the lactone ring is opened. steberlab.org
| Deactivation Pathway | Mechanism | Reversibility | Key Enzymes/Processes |
| 2β-hydroxylation | Addition of a hydroxyl group at the C-2 position. steberlab.orgnih.gov | Irreversible | GA2-oxidases (GA2ox) nih.govfrontiersin.org |
| Conjugation (Glycosylation) | Attachment of a glucose molecule to form GA-glucosides or GA-glucosyl esters. researchgate.net | Reversible | Glucosyltransferases, Hydrolytic enzymes for release researchgate.net |
| Epoxidation | Conversion to 16α,17-epoxides. wikipedia.org | Irreversible | Cytochrome P450 mono-oxygenase (e.g., EUI in rice) wikipedia.org |
| Methylation | Addition of a methyl group to the carboxyl group. wikipedia.org | Potentially Reversible | GAMT1 and GAMT2 enzymes wikipedia.orgresearchgate.net |
Advanced Analytical Methodologies for Gibberellin A44 Open Lactone Profiling
Mass Spectrometry-Based Quantification and Identification
Mass spectrometry (MS) has become the cornerstone for the analysis of phytohormones due to its unparalleled sensitivity and selectivity, which are essential for detecting the trace amounts of gibberellins (B7789140) present in complex biological samples. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the quantitative analysis of Gibberellin A44 open lactone in intricate biological samples such as plant tissues. creative-proteomics.com The inherent complexity of these matrices, which contain a vast array of potentially interfering substances, requires the high separation efficiency of liquid chromatography coupled with the specificity of tandem mass spectrometry. researchgate.net
Ultra-high-performance liquid chromatography (UHPLC) is often employed for its ability to provide rapid and high-resolution separations of gibberellins. creative-proteomics.com Reversed-phase columns, such as C18, are commonly used, with a mobile phase typically consisting of a gradient of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or acetic acid to improve ionization efficiency. jfda-online.commdpi.com
For detection, electrospray ionization (ESI) is the most common ionization source for gibberellin analysis, typically operating in negative ion mode, which is well-suited for these acidic compounds. creative-proteomics.com Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, offers exceptional selectivity and sensitivity. creative-proteomics.com In MRM, specific precursor-to-product ion transitions for this compound are monitored, minimizing background noise and allowing for accurate quantification even at very low concentrations. creative-proteomics.com The use of isotopically labeled internal standards, such as deuterium-labeled gibberellins, is a common practice to ensure high accuracy and precision in quantification by correcting for matrix effects and variations in sample preparation and instrument response. jfda-online.com
Table 1: Illustrative LC-MS/MS Parameters for Gibberellin Analysis
| Parameter | Typical Setting |
| Chromatography | |
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Optimized for separation of gibberellin isomers |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | ~3.0 - 4.0 kV |
| Desolvation Temperature | 400 - 550 °C |
| Collision Gas | Argon |
This table presents a generalized set of parameters; specific values will vary depending on the instrument and the specific requirements of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Characterization
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of gibberellins, including Gibberellin A44. mdpi.com While LC-MS/MS is often preferred for quantification due to its direct analysis of the acidic form, GC-MS provides excellent chromatographic resolution and detailed mass spectra that are highly valuable for structural elucidation and metabolite identification. agraria.com.br
A critical step in the GC-MS analysis of gibberellins is derivatization. Due to their low volatility and thermal instability, gibberellins must be chemically modified to increase their volatility. researchgate.net This is typically achieved by methylation of the carboxyl groups followed by trimethylsilylation of the hydroxyl groups. agraria.com.br
The resulting trimethylsilyl (B98337) (TMS) derivatives are amenable to separation on a GC column, often a non-polar or semi-polar capillary column. Electron ionization (EI) is the most common ionization method in GC-MS, which generates characteristic and reproducible fragmentation patterns. nih.gov These fragmentation patterns serve as a "fingerprint" for the compound, allowing for its identification by comparison to spectral libraries or through detailed interpretation. For this compound, the mass spectrum of its di-TMS derivative would exhibit a specific molecular ion and a series of fragment ions resulting from the cleavage of the TMS groups and fragmentation of the gibberellane skeleton. agraria.com.brnih.gov
Untargeted and Targeted Metabolomics Approaches
Metabolomics, the large-scale study of small molecules within a biological system, provides a powerful framework for understanding the role of this compound in the broader context of plant metabolism. Both untargeted and targeted approaches are employed to profile this and other related gibberellins.
Integration of this compound in Comprehensive Metabolome Analyses
In untargeted metabolomics, the goal is to measure as many metabolites as possible in a sample without a preconceived bias. metwarebio.com This hypothesis-generating approach is invaluable for discovering novel metabolic pathways or identifying unexpected changes in metabolite levels in response to genetic or environmental perturbations. In a study on the metabolic response of tomato (Solanum lycopersicum) to early blight disease, this compound was identified as a discriminant metabolite, highlighting its potential role in plant-pathogen interactions. nih.gov
Untargeted metabolomics workflows typically involve the use of high-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, coupled to LC or GC. metwarebio.com The vast amount of data generated is then processed using specialized software to detect, align, and quantify metabolic features. The identification of these features is a major challenge and often relies on matching the accurate mass and retention time to databases, as well as comparing fragmentation patterns with those of authentic standards or in-silico predictions. researchgate.net
Bioanalytical Strategies for Unraveling Gibberellin Metabolic Networks
Targeted metabolomics, in contrast, focuses on the quantification of a predefined set of metabolites, in this case, the gibberellins and their precursors and catabolites. thermofisher.com This approach offers higher sensitivity, selectivity, and quantitative accuracy compared to untargeted methods and is ideal for hypothesis-driven research, such as investigating the flux through the gibberellin biosynthetic pathway.
A typical targeted gibberellin analysis will include Gibberellin A44, often in its open lactone (diacid) form, alongside other key intermediates like GA12, GA53, GA19, and GA20, as well as the bioactive gibberellins GA1 and GA4. nih.gov By simultaneously quantifying these compounds, researchers can gain a detailed snapshot of the gibberellin metabolic network at a specific point in time. This allows for the identification of regulatory points in the pathway and how they are affected by different developmental or environmental cues. Network-based analysis strategies can then be applied to the quantitative data to visualize and interpret the complex relationships between different gibberellins. researchgate.net
Isotope Labeling Techniques for Pathway Elucidation
Isotope labeling is an indispensable tool for elucidating metabolic pathways by tracing the flow of atoms through a series of biochemical reactions. nih.gov In the context of gibberellin biosynthesis, stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) are incorporated into precursor molecules, which are then fed to the biological system of interest, such as plant tissues or cell-free systems. tandfonline.comfao.orgscispace.com
The labeled precursors are metabolized by the plant's enzymatic machinery, resulting in the incorporation of the isotopes into downstream intermediates and final products, including this compound. By analyzing the mass shifts in the resulting gibberellins using MS, the metabolic fate of the precursor can be traced, and the connections within the biosynthetic pathway can be definitively established. nih.gov
For example, feeding experiments with ¹⁴C-labeled mevalonic acid were instrumental in demonstrating the diterpenoid nature of gibberellins. nih.gov More recently, the use of deuterium-labeled gibberellins, such as [²H₂]GA₂₀, has allowed for the detailed study of the later steps of the pathway, including the conversion of GA₂₀ to other gibberellins. scispace.com Similarly, the use of ¹³C-labeled glucose can provide insights into the carbon sources for gibberellin biosynthesis. biorxiv.org
The analysis of the labeled products is typically carried out by LC-MS/MS or GC-MS, where the mass spectrometer can distinguish between the labeled and unlabeled forms of the gibberellins. This powerful technique provides unequivocal evidence for metabolic conversions and is essential for building and validating models of the gibberellin biosynthetic network.
Research on the Biological Significance of Gibberellin A44 Open Lactone As a Metabolic Intermediate
Contribution to Bioactive Gibberellin Production
Gibberellins (B7789140) undergo a series of enzymatic modifications to reach their biologically active forms, which are primarily GA1, GA3, GA4, and GA7. pathbank.orgfrontiersin.org GA44 open lactone is a key player in the early C-13 hydroxylation pathway, which leads to the production of bioactive GAs. pathbank.org
Precursor Role in the Biosynthesis of GA19, GA4, and GA1
Gibberellin A44 open lactone serves as a direct precursor to Gibberellin A19 (GA19). pathbank.org In the cytosol, the enzyme gibberellin 20-oxidase facilitates the conversion of Gibberellin A53 to GA44 open lactone. pathbank.org Subsequently, the enzyme gibberellin-44 dioxygenase is thought to catalyze the conversion of GA44 open lactone into GA19. pathbank.org This step is a critical juncture in the pathway leading to the formation of GA1, a bioactive gibberellin. pathbank.org The pathway from GA19 continues to GA20 and ultimately to GA1 through the action of gibberellin 3-oxidase. pathbank.org
Significance in Specific Hydroxylation and Oxidation Pathways
The formation and conversion of this compound are prime examples of the critical hydroxylation and oxidation reactions that characterize gibberellin biosynthesis. The conversion of GA53 to GA44 open lactone is catalyzed by gibberellin 20-oxidase, a 2-oxoglutarate-dependent dioxygenase that requires Fe2+ and L-ascorbate as cofactors. pathbank.org This step involves the oxidation of the C-20 methyl group.
Furthermore, GA44 open lactone can be a substrate for other hydroxylases. For instance, it can be hydroxylated to Gibberellin A38 by gibberellin 3-oxidase. pathbank.orgnih.gov This represents a branch point in the pathway, diverting the metabolic flow away from the main pathway leading to bioactive GA1. The efficiency of these hydroxylation and oxidation steps is a key determinant of the final concentration of active gibberellins in plant tissues. nih.gov
Functional Characterization Through Genetic and Molecular Approaches
The study of mutants and gene expression has provided invaluable insights into the role of this compound and the enzymes that act upon it.
Analysis of Mutants Affecting Enzymes Upstream and Downstream of this compound
Mutants deficient in enzymes that operate upstream of GA44 open lactone, such as those affecting the conversion of geranylgeranyl diphosphate (B83284) to copalyl diphosphate (e.g., ga1 mutant in Arabidopsis thaliana), exhibit a dwarf phenotype due to a blockage in the early stages of GA biosynthesis. plos.orguwo.ca This underscores the necessity of the entire pathway for normal plant growth.
Conversely, analysis of mutants in enzymes downstream of GA44 open lactone provides more direct evidence of its metabolic fate. For example, studies on the ga4 and ga5 mutants in Arabidopsis have been instrumental. The ga5 mutant, which has reduced levels of C19-GAs, suggests that the GA5 gene product is involved in the removal of C-20, a step that occurs after the formation of GA19 from GA44 open lactone. nih.gov The ga4 mutant, deficient in a 3β-hydroxylase, shows reduced levels of GA1 and GA4 and accumulates their immediate precursors. nih.gov These genetic studies confirm the position of GA44 open lactone within the biosynthetic sequence leading to active GAs.
| Mutant | Affected Enzyme/Step | Phenotype | Impact on GA Pathway |
|---|---|---|---|
| ga1 | Copalyl diphosphate synthase | Dwarfism | Block in early GA biosynthesis, upstream of GA44 open lactone. plos.orguwo.ca |
| ga4 | Gibberellin 3β-hydroxylase | Semi-dwarf | Reduced levels of bioactive GA1 and GA4, downstream of GA44 open lactone. nih.gov |
| ga5 | Gibberellin 20-oxidase | Semi-dwarf | Reduced conversion of C20-GAs to C19-GAs, downstream of GA44 open lactone. nih.gov |
Gene Expression Studies Correlating with this compound Levels
Gene expression analyses have further illuminated the regulation of the gibberellin biosynthetic pathway. The expression of genes encoding key enzymes, such as GA 20-oxidase and GA 3-oxidase, is often subject to feedback and feedforward regulation. wikipedia.org For instance, in an environment with low levels of bioactive gibberellins, the expression of genes like AtGA20ox1 and AtGA3ox1 in Arabidopsis is often upregulated to increase GA production. wikipedia.org Conversely, high levels of bioactive GAs can suppress the expression of these genes. This regulatory mechanism ensures that the levels of active gibberellins are tightly controlled. While direct measurement of GA44 open lactone levels in these studies is less common due to its transient nature, the expression patterns of the genes responsible for its synthesis and conversion provide strong correlative evidence for its flux through the pathway.
Implications for Plant Developmental Processes (via its role in overall Gibberellin Metabolism)
As a metabolic intermediate, the significance of this compound is intrinsically linked to the established roles of the bioactive gibberellins it helps to produce. Gibberellins are fundamental regulators of numerous aspects of plant growth and development. wikipedia.org
The proper flux through the GA biosynthetic pathway, including the steps involving GA44 open lactone, is critical for:
Seed Germination: Bioactive GAs break seed dormancy and promote germination by stimulating the production of hydrolytic enzymes like α-amylase. wikipedia.orgphytohormones.info
Stem and Organ Elongation: GAs are well-known for promoting cell division and elongation, leading to stem and petiole growth. wikipedia.orgphytohormones.info
Flowering: In many species, gibberellins play a crucial role in the transition from vegetative growth to flowering, particularly under non-inductive photoperiods. wikipedia.orgplos.org
Fruit Development: GAs can influence fruit set and growth, and in some cases, induce the development of seedless fruits. phytohormones.info
Root Meristem Development: Gibberellins act as a key regulator for the development of the root meristem, influencing its growth phase. frontiersin.org
Contribution to Stem Elongation and Organ Growth
Gibberellins are widely recognized as primary hormones that govern plant stature, primarily by promoting stem and petiole elongation through cell expansion and division. While this compound itself does not directly stimulate this growth, its role is indispensable. It functions as an essential substrate in the biosynthetic chain that produces growth-active gibberellins, such as GA1 and GA4.
The pathway proceeds from this compound to Gibberellin A19, which is then converted to Gibberellin A20. Subsequently, Gibberellin A20 is transformed into the highly bioactive Gibberellin A1, a key regulator of stem elongation in many plant species. Therefore, the metabolic flux through this compound directly impacts the pool of precursors available for synthesis into the final, active compounds that execute the growth-promoting signal. The regulation of enzymes acting upon this compound, such as gibberellin-44 dioxygenase, is a critical control point for plants to manage their final height and organ size in response to environmental cues like light and temperature.
Involvement in Seed Germination and Dormancy Breaking
The transition from a dormant seed to a viable seedling is a critical life stage for a plant, and it is tightly regulated by the interplay between various hormones, most notably gibberellins and abscisic acid (ABA). Gibberellins are the primary hormonal signal for breaking dormancy and initiating germination. They stimulate the production of hydrolytic enzymes, such as α-amylase, which break down stored food reserves in the endosperm to nourish the growing embryo.
The synthesis of the bioactive GAs required for this process relies on the pathway in which this compound is a key intermediate. The conversion of Gibberellin A53 to this compound is a necessary step toward producing the active GAs that accumulate in the embryo and trigger the cascade of events leading to germination. The balance between GA biosynthesis and catabolism is crucial, and intermediates like this compound are central to maintaining this balance. Environmental signals, such as light and cold temperatures, can influence GA levels to control germination timing, and this regulation occurs through the modulation of the biosynthetic pathway where this compound resides.
Influence on Flowering and Reproductive Development
Gibberellins play a significant role in the transition from vegetative growth to the reproductive phase, influencing flowering time and the proper development of floral organs. In some species, particularly long-day plants, an increase in the level of bioactive GAs is a critical signal for the induction of flowering.
This compound contributes to this process by serving as a precursor in the synthesis of these flowering-related GAs. The metabolic pathway leading from this compound to bioactive forms like GA4 is essential for the plant to integrate environmental cues, such as day length (photoperiod), and initiate the flowering program. The regulation of gene expression for enzymes within this pathway, including those that metabolize this compound, is a key mechanism by which plants control their reproductive timing. Consequently, the metabolic turnover involving this compound is integral to ensuring successful reproductive development, from flower induction to fruit set.
Table 2: Summary of Biological Processes Influenced by the Gibberellin Pathway
| Biological Process | Role of Gibberellins (GAs) | Significance of GA44 Open Lactone |
|---|---|---|
| Stem Elongation | Promote cell division and expansion in stem internodes. | Essential intermediate in the biosynthesis of growth-active GAs (e.g., GA1). |
| Seed Germination | Break dormancy and stimulate the synthesis of enzymes to mobilize food reserves. | Key precursor in the pathway leading to bioactive GAs that initiate germination. |
| Flowering | Promote the transition from vegetative to reproductive growth and floral development. | Serves as a substrate for producing GAs that act as flowering signals. |
Future Directions and Emerging Research Avenues
Systems Biology and Network Analysis of Gibberellin A44 Open Lactone Metabolism
The metabolism of this compound is deeply embedded within the broader gibberellin biosynthetic grid. Systems biology, through mathematical modeling and network analysis, offers a powerful lens to understand the dynamics and regulation of this pathway. pnas.orgfrontiersin.org These approaches allow for the simulation of GA signaling and biosynthesis, providing insights into the roles of feedback and feedforward loops in maintaining hormonal homeostasis. pnas.organnualreviews.org
This compound is a C20-GA, a class of gibberellins (B7789140) with 20 carbon atoms. frontiersin.org It is synthesized from its precursor, Gibberellin A53, through the action of gibberellin 20-oxidase (GA20ox). oup.com Subsequently, it can be converted to Gibberellin A19 by gibberellin-44 dioxygenase or to Gibberellin A38 by gibberellin 3-oxidase (GA3ox). researchgate.net These enzymatic steps are crucial control points in the pathway.
Mathematical models of the gibberellin signaling network have been developed to understand how these complex interactions are controlled. pnas.orgfrontiersin.org These models integrate data on gene expression, protein interactions, and metabolite concentrations to simulate the behavior of the system under different conditions. For instance, modeling has been used to investigate the impact of environmental cues on GA metabolism and to predict how genetic perturbations might affect plant growth. pnas.org While these models may not always explicitly detail the concentration changes of every intermediate like this compound, they provide a framework for understanding its flux within the network.
Network analysis can also identify key regulatory nodes within the gibberellin pathway. For example, studies have shown that the expression of genes encoding GA20ox and GA3ox are subject to feedback regulation by bioactive GAs. nih.gov This homeostatic mechanism ensures that the levels of active gibberellins are tightly controlled. Understanding the position of this compound within this regulatory network is crucial for predicting the outcomes of genetic engineering strategies.
Table 1: Key Reactions in the Metabolism of this compound
| Substrate | Enzyme | Product |
| Gibberellin A53 | Gibberellin 20-oxidase (GA20ox) | This compound |
| This compound | Gibberellin-44 dioxygenase (GA20ox) | Gibberellin A19 |
| This compound | Gibberellin 3-oxidase (GA3ox) | Gibberellin A38 |
Advanced Structural and Mechanistic Studies of Enzymes Modifying this compound
The enzymes responsible for the conversion of this compound are central to the regulation of gibberellin biosynthesis. These enzymes, primarily 2-oxoglutarate-dependent dioxygenases (2-ODDs), are the focus of intense structural and mechanistic research. rsc.org
Gibberellin 20-oxidases (GA20ox) are a multifunctional enzyme class that catalyze several steps in the GA biosynthetic pathway, including the conversion of Gibberellin A53 to this compound and the subsequent oxidation of this compound to Gibberellin A19. nih.gov These enzymes are encoded by a small multigene family, with different members exhibiting distinct expression patterns and regulatory controls. rothamsted.ac.uk Structural studies of GA20-oxidases are beginning to reveal the basis for their substrate specificity and catalytic mechanism. These enzymes possess a conserved core domain that binds ferrous iron (Fe2+), which is essential for their catalytic activity. oup.com
Gibberellin-44 dioxygenase , which converts this compound to Gibberellin A19, is also a member of the GA20ox family. researchgate.net Detailed mechanistic studies of this specific enzymatic step are crucial for a complete understanding of the flux through the C20-GA pathway.
Gibberellin 3-oxidases (GA3ox) catalyze the final step in the formation of bioactive GAs and can also act on C20-GAs like this compound to produce hydroxylated products such as Gibberellin A38. rsc.org Like GA20-oxidases, GA3-oxidases are 2-ODDs and are encoded by a multigene family. rsc.org The crystal structure of a rice GA3ox has been determined, providing valuable insights into the active site architecture and the residues involved in substrate binding and catalysis. ashs.org These structural data, combined with kinetic and mechanistic studies, will facilitate the design of specific inhibitors or the engineering of enzymes with altered activities.
Advanced techniques such as cryo-electron microscopy and time-resolved crystallography are expected to provide even more detailed snapshots of these enzymes in action, revealing the conformational changes that occur during the catalytic cycle. This knowledge will be invaluable for understanding how the activity of these enzymes is regulated and for designing strategies to manipulate gibberellin biosynthesis with greater precision.
Engineering this compound Pathways for Biotechnological Applications in Plant Science
The manipulation of gibberellin levels has been a cornerstone of agricultural biotechnology, most notably in the "Green Revolution" which utilized semi-dwarf varieties of wheat and rice with altered GA signaling or biosynthesis. researchgate.net Engineering the gibberellin pathway, including the steps involving this compound, holds significant promise for further crop improvement. oup.comnih.gov
The manipulation of GA3-oxidase genes also presents an avenue for altering plant growth and development. By controlling the final step in the biosynthesis of active GAs, it is possible to fine-tune the levels of these potent growth regulators.
Future biotechnological applications may involve more sophisticated approaches, such as the use of tissue-specific promoters to modify gibberellin levels in particular organs, thereby avoiding undesirable pleiotropic effects. For example, increasing gibberellin levels in vegetative tissues to enhance biomass while maintaining normal flower and seed development is a desirable goal. oup.com
Furthermore, the emerging field of synthetic biology offers the potential to design novel regulatory circuits that can control gibberellin biosynthesis in response to specific environmental or developmental cues. frontiersin.org This could lead to the development of "smart plants" that can, for instance, modulate their growth in response to drought or nutrient availability by fine-tuning the flux through the gibberellin pathway, including the metabolic fate of this compound.
Q & A
Basic Research Questions
Q. What standardized analytical techniques are recommended for identifying and quantifying Gibberellin A44 open lactone in plant tissues?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to separate and quantify this compound. Reference databases such as METPA and HMDB ( ) should be used to cross-validate retention times and fragmentation patterns. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, can resolve the lactone ring configuration and hydroxyl group positions .
Q. How does the lactone ring in Gibberellin A44 influence its bioactivity compared to non-lactone gibberellins?
- Methodological Answer : Comparative bioassays using mutant plant lines (e.g., Arabidopsis ga1 mutants) can isolate the lactone’s role. Apply GA44 open lactone and its non-lactone analog (e.g., GA44 acid) at equimolar concentrations. Monitor phenotypic responses (stem elongation, seed germination) and quantify endogenous GA signaling markers (e.g., DELLA protein degradation rates) via immunoblotting .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported synthetic yields of this compound?
- Methodological Answer : Discrepancies in yields (e.g., 30–70% in acid-catalyzed cyclization vs. iodolactonization) may stem from stereochemical control. Use chiral chromatography to assess enantiomeric purity of intermediates. Employ kinetic studies (e.g., variable-temperature -NMR) to evaluate ring-closure rates under different conditions (pH, solvent polarity). Cross-reference synthetic routes from House & Zaiko (1977), noting that iodolactonization favors five-membered lactones over six-membered systems due to conformational strain .
Q. How can computational modeling improve the design of stable this compound analogs?
- Methodological Answer : Perform density functional theory (DFT) calculations to model the lactone ring’s stability under physiological pH. Parameters include bond dissociation energies of the ester linkage and solvent-accessible surface area (SASA) of reactive sites. Validate predictions via synthesis of analogs (e.g., fluorinated lactones) and accelerated stability testing (40°C, 75% relative humidity) with LC-MS monitoring .
Q. What role does the A-ring lactone conformation play in Gibberellin A44’s receptor binding affinity?
- Methodological Answer : Use X-ray crystallography or cryo-EM to resolve the GA44-GID1 receptor complex. Compare binding free energy (ΔG) of open lactone vs. closed forms via isothermal titration calorimetry (ITC). Mutagenesis studies (e.g., GID1 residues Ser191, Asp290) can pinpoint lactone-specific interactions. Reference House & Zaiko’s lactone model (1977) for synthetic intermediates .
Methodological Considerations
- Data Contradiction Analysis : When replication studies fail (e.g., conflicting bioactivity results), verify plant growth conditions (light, temperature) and hormone extraction protocols. For synthetic reproducibility, document reaction parameters (e.g., acid catalyst purity, exclusion of moisture) in supplementary files per Beilstein Journal guidelines .
- Comparative Studies : Use GA44 open lactone’s CAS registry (36434-15-8) ( ) to source authenticated standards. For structural analogs, apply IUPAC nomenclature rules to avoid ambiguity in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
